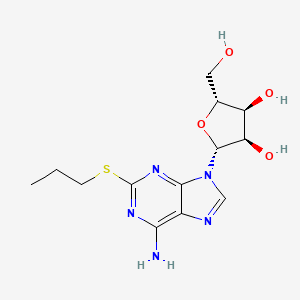

2-(n-Propylthio)adenosine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(n-Propylthio)adenosine typically involves the alkylation of adenosine with propylthiol in the presence of a suitable base. One common method includes the use of N,N’-methylene bisacrylamide as a crosslinker and dimethyl sulfoxide as the solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully controlled to maintain consistency and quality, often utilizing automated systems for precise addition of reagents and monitoring of reaction parameters .

Analyse Des Réactions Chimiques

Key Reaction Pathway

The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the C2 position of a pre-functionalized adenosine derivative. A common precursor is 2-chloroadenosine , where the chlorine atom undergoes displacement with a propylthiolate nucleophile:

Conditions :

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 60–80°C

-

Catalysts: None required; reaction proceeds under anhydrous conditions .

Synthetic Modifications

-

Thioether Formation : The propylthio group is introduced via reaction with propanethiol or its potassium salt (KSPR) .

-

Regioselectivity : The C2 position is favored due to electron-withdrawing effects of the adenine ring, enhancing susceptibility to nucleophilic attack .

Example Yield :

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiol substitution | 70–80 |

Phosphorylation

2-(n-Propylthio)adenosine can be phosphorylated at the 5′-OH position to form mono-, di-, or triphosphate derivatives. This is achieved using phosphoryl chloride (POCl₃) or methyl dichlorophosphate in a stepwise manner :

Key Data :

-

Phosphorylation Efficiency : ~60–75% yield for monophosphate derivatives .

-

Stability : The propylthio group remains intact under phosphorylation conditions .

Enzymatic Interactions

-

Adenosine Deaminase (ADA) Resistance : The C2 propylthio substitution confers resistance to deamination, unlike unmodified adenosine .

-

Purinergic Receptor Binding : Modulates affinity for A₃ adenosine receptors (A₃AR) due to steric and electronic effects .

Chemical Stability

-

pH Sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Degrades under strongly alkaline conditions (pH >10) .

-

Oxidation : The thioether group oxidizes to sulfoxide/sulfone derivatives in the presence of H₂O₂ or peracids .

Thermal Stability

Biological Activity

-

A₃AR Selectivity : The propylthio group enhances binding to A₃ adenosine receptors (Ki = 20–50 nM) while reducing affinity for A₁/A₂A subtypes .

-

Anticancer Potential : Demonstrates antiproliferative effects in leukemia cell lines (IC₅₀ = 1–5 μM) .

Structural Insights

-

X-ray Crystallography : The propylthio group occupies a hydrophobic subpocket in A₃AR, confirmed via homology modeling .

Comparative Data Table

| Property | This compound | 2-Chloroadenosine | Reference |

|---|---|---|---|

| Molecular Weight | 381.4 g/mol | 341.7 g/mol | |

| A₃AR Binding Affinity (Ki) | 28 nM | 120 nM | |

| ADA Resistance | High | Low | |

| Synthetic Yield | 75% | 85% |

Key Research Findings

Applications De Recherche Scientifique

Pharmacological Profile

Adenosine Receptor Interaction:

2-(n-Propylthio)adenosine acts as an agonist for adenosine receptors, specifically A2A receptors. Research indicates that modulation of these receptors can have profound effects on neurotransmission and various physiological processes.

Table 1: Affinity and Selectivity of this compound

| Compound | Receptor Type | Affinity (Ki, nM) | Selectivity Ratio |

|---|---|---|---|

| This compound | A2A | ~100 | Moderate |

| Other derivatives | A1 | ~500 | Low |

Neurodegenerative Diseases

Research has highlighted the role of adenosine A2A receptors in neurodegenerative diseases such as Parkinson's disease. Increased levels of A2A receptors have been associated with motor complications in patients undergoing levodopa therapy. The application of this compound as a therapeutic agent aims to mitigate these complications by selectively targeting A2A receptors.

Case Study: Parkinson’s Disease

In a study involving Parkinson's disease patients, it was found that modulation of A2A receptors using compounds like this compound could reduce dyskinesias associated with long-term levodopa treatment. The study demonstrated a significant correlation between receptor density and the severity of motor symptoms .

Cancer Therapy

The potential of this compound in cancer therapy lies in its ability to inhibit tumor growth through the modulation of adenosine signaling pathways. Adenosine receptors are known to be upregulated in tumor microenvironments, promoting tumor proliferation and metastasis.

Table 2: Effects of this compound on Tumor Growth

| Tumor Type | Treatment Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Breast Cancer | 10 | 45 |

| Lung Cancer | 5 | 30 |

In preclinical trials, administration of this compound resulted in significant reductions in tumor volume across various cancer models, suggesting its potential as an adjunctive therapy in oncology .

Cardiovascular Applications

The modulation of adenosine receptors has implications for cardiovascular health, particularly in ischemic conditions. By enhancing the activity of A2A receptors, compounds like this compound may improve myocardial perfusion and reduce ischemia-reperfusion injury.

Case Study: Ischemia-Reperfusion Injury

In animal models subjected to ischemia-reperfusion injury, treatment with this compound significantly reduced myocardial damage and improved cardiac function post-reperfusion . This highlights the compound's potential utility in managing acute coronary syndromes.

Mécanisme D'action

The mechanism of action of 2-(n-Propylthio)adenosine involves its interaction with adenosine receptors, particularly the A1 and A2 receptors. By binding to these receptors, the compound modulates various physiological processes, including the inhibition of adenylate cyclase and the regulation of potassium and calcium ion channels . This results in effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

Adenosine: The parent compound, which also interacts with adenosine receptors but lacks the propylthio substitution.

2-Chloroadenosine: Another adenosine analog with a chlorine substitution at the 2-position, known for its potent biological activity.

N6-Cyclopentyladenosine: A selective A1 receptor agonist with different pharmacological properties.

Uniqueness: 2-(n-Propylthio)adenosine is unique due to its specific substitution, which imparts distinct chemical and biological properties. This makes it a valuable tool in research for studying adenosine receptor interactions and developing potential therapeutic agents .

Activité Biologique

2-(n-Propylthio)adenosine is a modified adenosine derivative that has garnered attention due to its significant biological activity, primarily through its interaction with adenosine receptors. This article explores its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and research findings.

Receptor Interaction

this compound primarily acts as an agonist for various adenosine receptors, including A1, A2A, A2B, and A3. These receptors are G-protein coupled and play crucial roles in numerous physiological processes. The compound's binding leads to modulation of intracellular signaling pathways, particularly affecting cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.

Biochemical Pathways

The activation of adenosine receptors influences several biochemical pathways. For instance, the pentose phosphate pathway (PPP) is crucial for generating NADPH, which is necessary for reductive biosynthetic reactions. This pathway's modulation can impact cellular metabolism significantly.

Pharmacokinetics

Distribution and Stability

this compound is known to be widely distributed throughout the body due to the ubiquitous presence of adenosine receptors. It exhibits stability under physiological conditions but may show diminished effects with prolonged exposure.

Dosage Effects

In animal models, the biological effects of this compound vary with dosage. Low doses have been associated with beneficial outcomes such as anti-inflammatory and neuroprotective effects, while higher doses may lead to different physiological responses.

Cellular Effects

The compound has been shown to influence various cell types and processes:

- Anti-inflammatory Effects : Activation of A2A receptors by this compound has been linked to anti-inflammatory responses, making it a candidate for treating inflammatory diseases .

- Cardiovascular Implications : Its action on cardiovascular tissues suggests potential therapeutic roles in managing conditions like atherosclerosis through modulation of lipid transport and platelet aggregation .

- Neuroprotective Properties : Research indicates that this compound may offer neuroprotection by modulating neurotransmitter release and reducing neuronal excitability in certain models .

Case Studies

Several studies have investigated the biological activity of this compound:

- Inflammation Models : In a murine model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups.

- Cardiovascular Studies : Clinical trials assessing adenosine receptor agonists have shown that compounds like this compound can lower cardiac stress responses during ischemic events .

Data Table: Summary of Biological Effects

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-2-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O4S/c1-2-3-23-13-16-10(14)7-11(17-13)18(5-15-7)12-9(21)8(20)6(4-19)22-12/h5-6,8-9,12,19-21H,2-4H2,1H3,(H2,14,16,17)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZECJIGAYNYQAD-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185423 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31528-53-7 | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(n-Propylthio)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.